
4-((3,4-Dichlorobenzyl)thio)-6,7-dimethoxycinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,4-Dichlorobenzyl)thio)-6,7-dimethoxycinnoline is a synthetic organic compound characterized by its unique chemical structure, which includes a cinnoline core substituted with dichlorobenzylthio and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dichlorobenzyl)thio)-6,7-dimethoxycinnoline typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 3,4-dichlorobenzyl chloride with a thiol compound to form the corresponding thioether. This intermediate is then subjected to further reactions to introduce the cinnoline core and the dimethoxy substituents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-Dichlorobenzyl)thio)-6,7-dimethoxycinnoline can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cinnoline core or the dichlorobenzylthio group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the cinnoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the cinnoline core.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.
Medicine: It may have potential as a therapeutic agent, particularly in areas such as antimicrobial or anticancer research.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-((3,4-Dichlorobenzyl)thio)-6,7-dimethoxycinnoline involves its interaction with specific molecular targets and pathways. The dichlorobenzylthio group may interact with enzymes or receptors, modulating their activity. The cinnoline core and dimethoxy substituents can also influence the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl chloride: A precursor in the synthesis of 4-((3,4-Dichlorobenzyl)thio)-6,7-dimethoxycinnoline.
Thiazoles: Compounds with a similar sulfur-containing heterocyclic structure.
Indole derivatives: Compounds with a similar aromatic core and potential biological activity.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its distinct chemical structure allows for diverse reactivity and interactions, making it a valuable compound for research and development.
Properties
CAS No. |
5388-40-9 |
|---|---|
Molecular Formula |
C17H14Cl2N2O2S |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
4-[(3,4-dichlorophenyl)methylsulfanyl]-6,7-dimethoxycinnoline |
InChI |
InChI=1S/C17H14Cl2N2O2S/c1-22-15-6-11-14(7-16(15)23-2)21-20-8-17(11)24-9-10-3-4-12(18)13(19)5-10/h3-8H,9H2,1-2H3 |
InChI Key |
KYOLURBOMPBIKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN=N2)SCC3=CC(=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


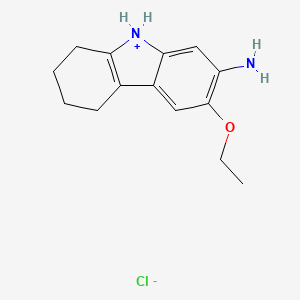

![N-[(4aR,6R,7R,8R,8aR)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B12813084.png)





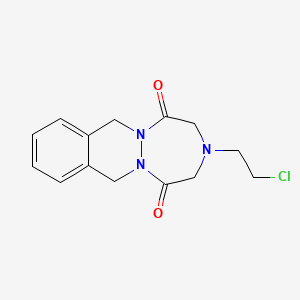
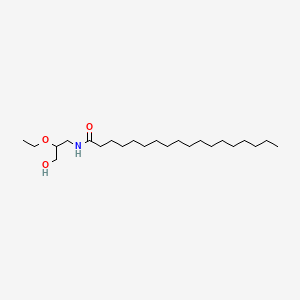
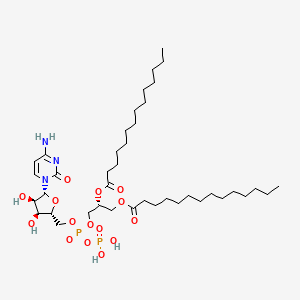
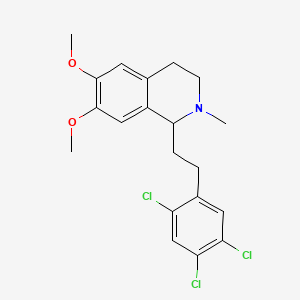
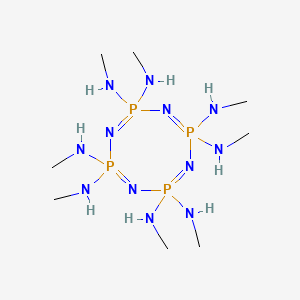
![(2S,11S)-7-methoxy-18-phenylmethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol](/img/structure/B12813155.png)
